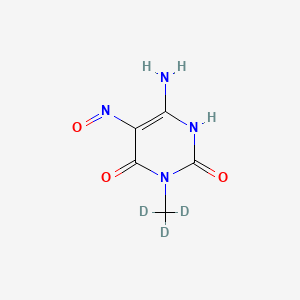
Glycidyl Linolenate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidyl Linolenate-d5 is a deuterium-labeled compound, specifically a stable isotope-labeled analog of glycidyl linolenate. It is used primarily in research and analytical applications. The compound has the molecular formula C21H29D5O3 and a molecular weight of 339.52 . Glycidyl linolenate is an ester formed from linolenic acid and glycidol, and the deuterium labeling is used to trace and study metabolic pathways and reactions involving this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycidyl Linolenate-d5 typically involves the esterification of linolenic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
Esterification Reaction: Linolenic acid is reacted with glycidol-d5 in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 60-80°C) and may require a solvent such as toluene or dichloromethane to facilitate the reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of linolenic acid and glycidol-d5 are reacted in industrial reactors.
Catalyst and Solvent Use: Industrial catalysts and solvents are used to optimize the reaction yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Glycidyl Linolenate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxidation products.
Reduction: Reduction reactions can convert the glycidyl group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation Products: Epoxides and hydroxy derivatives.
Reduction Products: Diols and alcohols.
Substitution Products: Various substituted glycidyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycidyl Linolenate-d5 is used in various scientific research applications, including:
Analytical Chemistry: Used as a reference standard in mass spectrometry and chromatography for the quantification of glycidyl esters in samples.
Biological Research: Used to study metabolic pathways and the incorporation of glycidyl esters in biological systems.
Medical Research: Investigated for its potential effects on cellular processes and its role in disease mechanisms.
Industrial Applications: Used in the development of new materials and products, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Glycidyl Linolenate-d5 involves its incorporation into biological systems where it can undergo various metabolic transformations. The glycidyl group can react with nucleophiles in the body, leading to the formation of adducts with proteins, DNA, and other biomolecules. These interactions can affect cellular processes and pathways, including signal transduction, gene expression, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycidyl Linoleate-d5: Similar in structure but derived from linoleic acid instead of linolenic acid.
Glycidyl Oleate-d5: Derived from oleic acid and used in similar research applications.
Glycidyl Palmitate-d5: Derived from palmitic acid and used for studying saturated glycidyl esters.
Uniqueness
Glycidyl Linolenate-d5 is unique due to its polyunsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. Its deuterium labeling also makes it a valuable tool for tracing metabolic pathways and studying the effects of glycidyl esters in biological systems .
Eigenschaften
CAS-Nummer |
1287393-54-7 |
|---|---|
Molekularformel |
C21H34O3 |
Molekulargewicht |
339.531 |
IUPAC-Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D |
InChI-Schlüssel |
SGFJJNBUMXQSMU-IMUSMWQLSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 |
Synonyme |
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic Acid 2-Oxiranylmethyl Ester-d5; _x000B_Linolenic Acid Glycidyl Ester-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











